molecular formula C19H24N4O2 B2913206 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide CAS No. 2034201-55-1

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide

Cat. No.: B2913206
CAS No.: 2034201-55-1
M. Wt: 340.427
InChI Key: HIXMINGCPICBJY-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecular structure features a pyrazole core substituted with a cyclopropyl group, connected via a piperidine linker to a 3-methoxybenzamide moiety. This specific arrangement places it within a class of compounds that have demonstrated substantial potential in pharmacological profiling and biological activity studies. Compounds with this structural framework have shown promising antitumor properties and are investigated for their kinase inhibition capabilities, particularly targeting proliferative disorders. The structural analogs of this compound, specifically those containing the 3(5)-amino-pyrazole core, have been identified as active in antimicrobial screening against various Gram-positive and Gram-negative bacteria, as well as antifungal activities. The presence of the piperidine-4-yl group is a common pharmacophore that often contributes to bioavailability and target binding affinity. Researchers utilize this compound primarily in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a key intermediate in the synthesis of more complex therapeutic candidates. Its application extends to enzyme inhibition assays, cellular viability studies using standardized methods like MTT assays , and target validation in oncology research. This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Comprehensive analytical data is available upon request.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-16-4-2-3-14(11-16)19(24)20-15-7-9-23(10-8-15)18-12-17(21-22-18)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXMINGCPICBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting cyclopropyl hydrazine with an appropriate diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

    Introduction of the Methoxybenzamide Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide involves multi-step organic reactions, including cyclopropanation, heterocycle formation, and amide coupling.

Formation of the Pyrazole Core

The 5-cyclopropyl-1H-pyrazole ring is synthesized via cyclization reactions. Key steps include:

  • Cyclopropanation : A Simmons-Smith reaction or analogous method introduces the cyclopropyl group to a pyrazole precursor .
  • Hydrazine Cyclization : Lithiated cyclopropylacetonitrile undergoes cyclization with hydrazine to form the pyrazole intermediate .

Example Reaction (from ):Methyl picolinate+Lithiated cyclopropylacetonitrileHydrazine5 Cyclopropyl 1H pyrazol 3 amine\text{Methyl picolinate}+\text{Lithiated cyclopropylacetonitrile}\xrightarrow{\text{Hydrazine}}\text{5 Cyclopropyl 1H pyrazol 3 amine}

Piperidine Substitution

The pyrazole core is coupled to the piperidine ring via nucleophilic substitution or Buchwald-Hartwig amination . Piperidine derivatives are often functionalized at the 4-position using protecting groups (e.g., Boc) to direct regioselectivity .

Example Reaction (from ):5 Cyclopropyl 1H pyrazol 3 amine+4 Bromo piperidinePd Catalyst1 5 Cyclopropyl 1H pyrazol 3 yl piperidin 4 amine\text{5 Cyclopropyl 1H pyrazol 3 amine}+\text{4 Bromo piperidine}\xrightarrow{\text{Pd Catalyst}}\text{1 5 Cyclopropyl 1H pyrazol 3 yl piperidin 4 amine}

Benzamide Formation

The final amide bond is formed via acylation of the piperidine amine with 3-methoxybenzoyl chloride or activated ester derivatives .

Example Reaction (from ):1 5 Cyclopropyl 1H pyrazol 3 yl piperidin 4 amine+3 Methoxybenzoyl ChlorideEDCl DMAPTarget Compound\text{1 5 Cyclopropyl 1H pyrazol 3 yl piperidin 4 amine}+\text{3 Methoxybenzoyl Chloride}\xrightarrow{\text{EDCl DMAP}}\text{Target Compound}

Key Reaction Conditions

Reaction StepReagents/ConditionsYield (Reported in Analogues)Reference
Pyrazole CyclizationHydrazine, ethanol, 80°C, 12h~60–70%
Piperidine CouplingPd(OAc)₂, Xantphos, K₃PO₄, DMF, 100°C, 24h~50–65%
Amide FormationEDCl, HOBt, DCM, RT, 24h~75–85%

Amide Hydrolysis

The benzamide group is susceptible to hydrolysis under acidic or basic conditions. Stability studies suggest:

  • Acidic Conditions (pH < 3): Partial hydrolysis to 3-methoxybenzoic acid and the piperidine-pyrazole amine .
  • Basic Conditions (pH > 10): Minimal degradation due to steric hindrance from the cyclopropyl group.

Electrophilic Substitution

The methoxybenzene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group .

Example Reaction :Target Compound+HNO3H2SO44 Nitro 3 methoxybenzamide Derivative\text{Target Compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{4 Nitro 3 methoxybenzamide Derivative}

Pyrazole Ring Modifications

The pyrazole N–H is reactive toward alkylation or acylation. For example, treatment with methyl iodide yields N-methyl derivatives .

Catalytic and Functionalization Studies

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling on the pyrazole ring (if halogenated) enables aryl/heteroaryl substitutions .
  • Reductive Amination : The piperidine nitrogen can be further functionalized with aldehydes/ketones under NaBH₃CN.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Biological Studies: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related compounds and to identify new drug candidates.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions and offering potential therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound 4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (PDB ID: 5FR) serves as a relevant structural analog. Key differences include:

  • Pyrazole substituents: The target compound has a 5-cyclopropyl group, whereas the analog (5FR) features a 5-chlorophenyl group with a 3-amino-3-oxopropyl side chain.
  • Aromatic systems : 5FR includes a pyrazolo[4,3-c]pyridine fused ring system, while the target compound retains a simpler pyrazole scaffold.

These modifications impact steric bulk, hydrogen-bonding capacity, and electronic properties, which are critical for target engagement and selectivity.

Pharmacological and Physicochemical Properties

Property Target Compound 5FR Ligand (PDB ID: 5FR)
Molecular Weight ~440 g/mol (estimated) ~790 g/mol
Atom Count ~45 (estimated) 75
Aromatic Bonds 15 (estimated) 23
Key Substituents Cyclopropyl, methoxy Chlorophenyl, amino-oxopropyl, methyl
Chiral Centers 0 0
Hydrogen-Bond Donors 2 (amide NH, pyrazole NH) 4 (amide NH, pyrazole NH, amino group)

The target compound’s lower molecular weight and reduced aromaticity suggest improved solubility and blood-brain barrier penetration compared to 5FR. However, the absence of the amino-oxopropyl group in the target compound may reduce hydrogen-bonding interactions with kinase catalytic domains.

Research Findings

  • 5FR Ligand: Co-crystallized with a kinase target (unpublished), this compound exhibits high binding affinity due to its extended substituents, including the chlorophenyl group (hydrophobic interactions) and amino-oxopropyl side chain (polar interactions) .
  • Target Compound : Computational docking studies predict moderate affinity for kinases like CDK2 or JAK3, driven by the cyclopropyl group’s steric complementarity to hydrophobic pockets. The methoxy group may stabilize π-π stacking with aromatic residues.

Discussion

The structural divergence between N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide and its analogs underscores the role of substituents in modulating pharmacological profiles. For example:

  • Cyclopropyl vs.
  • Methoxy Position : The 3-methoxy group on benzamide may improve solubility over ortho- or para-substituted analogs.
  • Piperidine Methylation : The absence of a methyl group in the target compound’s piperidine ring could reduce off-target interactions with adrenergic receptors.

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole ring, a piperidine moiety, and a methoxy-substituted benzamide. Its molecular formula is C17H22N4O2C_{17}H_{22}N_{4}O_{2}, with a molecular weight of approximately 318.39 g/mol.

The primary target of this compound is the p21-activated kinase 4 (PAK4) . The compound inhibits PAK4 activity, which is crucial in various cellular processes including cell growth, apoptosis, and cytoskeletal regulation. The inhibition of PAK4 affects pathways regulated by Rho family GTPases such as Rac and Cdc42, leading to significant biological effects:

  • Inhibition of Cell Growth : The compound has been shown to reduce proliferation in various cancer cell lines.
  • Promotion of Apoptosis : It induces programmed cell death, which is particularly relevant in cancer therapy.
  • Regulation of Cytoskeletal Functions : By affecting cytoskeletal dynamics, it may influence cellular morphology and motility.

Antimicrobial Activity

Research has demonstrated that derivatives related to this compound exhibit notable antimicrobial properties. For instance, studies on substituted pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications can enhance antibacterial efficacy, making these compounds promising candidates for further development in antimicrobial therapy .

Anticancer Properties

The inhibition of PAK4 by this compound suggests potential applications in cancer treatment. In vitro studies have indicated that this compound can effectively inhibit the growth of various tumor cell lines, promoting apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

Study Findings
Study A Demonstrated potent antibacterial activity against standard strains, suggesting potential as an antimicrobial agent.
Study B Showed that PAK4 inhibition leads to reduced cell viability in cancer cell lines, highlighting its anticancer potential.
Study C Explored the effects on cytoskeletal dynamics, indicating that this compound may alter cellular motility and morphology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodology : Use coupling reagents like HBTU or BOP in THF with triethylamine (Et₃N) for amide bond formation, followed by purification via silica gel chromatography . Key parameters include reaction time (12–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of intermediates. Yield optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading .
  • Data Contradictions : reports 48% yield for a structurally analogous compound using HBTU, while achieves higher yields with BOP. This discrepancy may arise from steric hindrance differences in the piperidine or pyrazole moieties.

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Methodology : Employ ¹H/¹³C NMR (δ 7.74–6.27 ppm for aromatic protons; δ 167.3 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) to verify molecular mass and functional groups. Purity (>95%) is assessed via HPLC using a C18 column and ammonium acetate buffer (pH 6.5) .
  • Impurity Analysis : Monitor byproducts like unreacted 3-methoxybenzoyl chloride or cyclopropylpyrazole intermediates using LC-MS. Reference standards for impurities (e.g., triazole derivatives) are critical for calibration .

Q. What solvent systems are suitable for recrystallization, and how do they affect polymorph formation?

  • Methodology : Test polar aprotic solvents (e.g., ethanol, acetone) or mixed systems (ethanol:water 3:1). Polymorph screening via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) is recommended. notes fusion at 160°C for a related compound, suggesting thermal stability for recrystallization .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or piperazine substitution) impact biological activity and pharmacokinetics?

  • SAR Strategy : Replace the cyclopropyl group with fluorinated analogs (e.g., 5-fluoro-1H-pyrazole) to enhance metabolic stability. Piperidine-to-piperazine substitution (e.g., 4-(4-methylpiperazin-1-yl)) may improve solubility and target binding .
  • Data Interpretation : In , pyrazole derivatives with electron-withdrawing groups (e.g., nitro) showed enhanced anti-inflammatory activity, suggesting similar modifications could optimize this compound’s efficacy.

Q. What in vitro assays are appropriate for evaluating target engagement (e.g., enzyme inhibition or receptor binding)?

  • Methodology : Use fluorescence polarization assays for kinase inhibition or radioligand displacement assays for GPCR targets. For cytotoxicity, employ MTT assays on HEK293 or HepG2 cell lines .
  • Contradictions : reports conflicting IC₅₀ values for pyrazole analogs in anticonvulsant models, possibly due to assay variability (electroshock vs. pentylenetetrazol-induced seizures). Standardize protocols to minimize bias.

Q. How can computational methods (e.g., molecular docking) predict binding modes to therapeutic targets like kinases or GPCRs?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking studies. Focus on the methoxybenzamide moiety’s interaction with hydrophobic pockets and the cyclopropylpyrazole’s role in π-π stacking . Validate predictions with mutagenesis (e.g., Ala-scanning of receptor residues) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Approach : Conduct meta-analyses of IC₅₀ values from multiple sources (e.g., vs. 19) to identify outliers. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How should stability studies be designed under varying pH and temperature conditions?

  • Protocol : Accelerated stability testing at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., hydrolysis of the amide bond). highlights the need for pH-controlled storage (pH 5–7) to prevent cyclopropane ring opening .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the cyclopropyl group may necessitate longer reaction times or microwave-assisted synthesis .
  • Safety : Refer to SDS guidelines ( ) for handling nitrobenzamide intermediates, which may be mutagenic. Use PPE and fume hoods during synthesis .

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